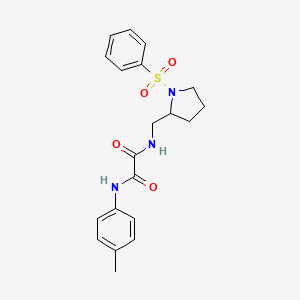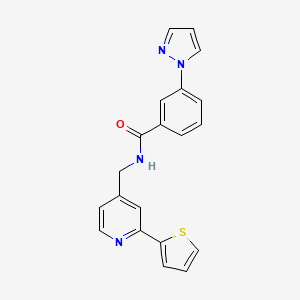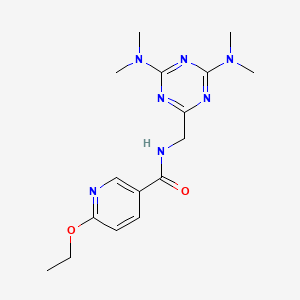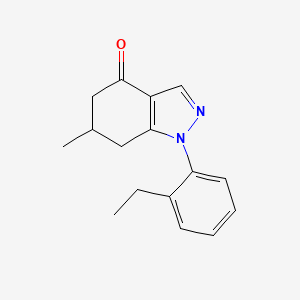![molecular formula C22H20N4O B2563269 5-cinnamyl-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 894997-73-0](/img/structure/B2563269.png)
5-cinnamyl-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[3,4-d]pyrimidin-4(5H)-one is a class of compounds that has attracted considerable attention due to their high potential for application in medicinal chemistry . They are structurally similar to purines and isomeric to pteridines – compounds that make up nucleic and folic acids – and exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, antihypertensive . They are also inhibitors of phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one compounds typically involve cyclization reactions . For example, acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc can lead to the formation of pyrazolo[3,4-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 .
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Several studies have highlighted the antimicrobial potential of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. For instance, Hafez, El-Gazzar, and Al-Hussain (2016) synthesized a series of pyrazole derivatives with notable antimicrobial activity, suggesting the utility of these compounds in combating various bacterial and fungal infections (Hafez, El-Gazzar, & Al-Hussain, 2016). Similarly, Abdel-Gawad et al. (2003) developed new pyrazolo[3,4-d]pyrimidines demonstrating efficacy against specific bacterial strains, indicating their potential as antibacterial agents (Abdel-Gawad et al., 2003).
Anticancer Applications
Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives also show promise in cancer research. Kamal et al. (2015) synthesized compounds with pyrimidinyl and pyrazolyl moieties that exhibited significant effectiveness against bacterial strains and demonstrated potential as antifungal agents, indicating their broader spectrum of antimicrobial activity and potential indirect benefits in cancer treatment through infection control (Kamal et al., 2015). Furthermore, Abdellatif et al. (2014) tested pyrazolo[3,4-d]pyrimidin-4-one derivatives for their antitumor activity against the MCF-7 human breast adenocarcinoma cell line, finding several compounds with potent inhibitory activity, highlighting their potential in developing new anticancer therapies (Abdellatif et al., 2014).
Mecanismo De Acción
The mechanism of action of pyrazolo[3,4-d]pyrimidin-4(5H)-one compounds can vary depending on their specific structure and the biological target they interact with. For example, some compounds in this class have been found to inhibit phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase .
Direcciones Futuras
Future research on pyrazolo[3,4-d]pyrimidin-4(5H)-one compounds could focus on developing new synthetic methods, exploring their biological activity, and optimizing their properties for specific applications. For example, these compounds could be further optimized to serve as new chemical entities for discovering new anticancer agents .
Propiedades
IUPAC Name |
1-(2,4-dimethylphenyl)-5-[(E)-3-phenylprop-2-enyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-16-10-11-20(17(2)13-16)26-21-19(14-24-26)22(27)25(15-23-21)12-6-9-18-7-4-3-5-8-18/h3-11,13-15H,12H2,1-2H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVKMGKOFAJTEA-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC=CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)C/C=C/C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Amino-2-((4-fluorophenyl)carbamoyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2563191.png)
![N-[(4-Chlorophenyl)methyl]-4-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidine-1-carboxamide](/img/structure/B2563192.png)
![7-[(E)-but-2-enyl]-1-[(2-fluorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2563193.png)
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2563194.png)
![7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride](/img/structure/B2563195.png)
![3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B2563197.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2563199.png)


![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-phenyloxamide](/img/structure/B2563205.png)
![1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B2563207.png)